molecular formula C24H30O4 B1225998 (3'alpha,5'alpha,9'xi,10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone

(3'alpha,5'alpha,9'xi,10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone

Katalognummer B1225998
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: MCTDXPDDZLFJHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3'alpha, 5'alpha, 9'XI, 10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone, also known as mogoltacin, belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) (3'alpha, 5'alpha, 9'XI, 10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (3'alpha, 5'alpha, 9'xi, 10'beta)-O-(3-hydroxy-7-drimen-11-yl)umbelliferone is primarily located in the membrane (predicted from logP). Outside of the human body, (3'alpha, 5'alpha, 9'xi, 10'beta)-O-(3-hydroxy-7-drimen-11-yl)umbelliferone can be found in herbs and spices. This makes (3'alpha, 5'alpha, 9'xi, 10'beta)-O-(3-hydroxy-7-drimen-11-yl)umbelliferone a potential biomarker for the consumption of this food product.

Wissenschaftliche Forschungsanwendungen

Antidiabetic and Cardioprotective Effects

Umbelliferone has shown promise in treating diabetic cardiomyopathy (DCM) in a type 2 diabetic rat model. Research by Khadrawy and El Sayed (2023) demonstrated that umbelliferone significantly reduced glucose levels, oxidative stress, and inflammation markers. This suggests its potential as a treatment for DCM through its antihyperglycemic, antihyperlipidemic, antioxidant, and anti-inflammatory properties (Khadrawy & El Sayed, 2023).

Biochemical Stability and Transformation

Dawidowicz et al. (2018) explored umbelliferone's structural lability, revealing its transformation into various derivatives during simulated extraction processes. This study highlights its potential applications and transformations in different conditions, impacting its therapeutic use and stability (Dawidowicz, Bernacik, & Typek, 2018).

Radioprotection and Antioxidant Properties

Umbelliferone has been identified as an effective radioprotective agent in human lymphocytes. Kanimozhi et al. (2011) found that it inhibited radiation-induced reactive oxygen species generation, suggesting its potential use in radioprotective therapies (Kanimozhi, Prasad, Ramachandran, & Pugalendi, 2011).

Antifungal and Phytotoxic Effects

Research by Pan et al. (2017) focused on the synthesis of umbelliferone derivatives, finding improved antifungal activity against phytopathogenic fungi. This indicates umbelliferone's potential in agricultural applications, particularly in plant protection (Pan, Li, Jin, Yang, & Qin, 2017).

Treatment of Benign Prostatic Hyperplasia

Kim, Jin, and An (2021) discovered that umbelliferone ameliorates benign prostatic hyperplasia (BPH) by inhibiting cell proliferation and cell cycle progression. This points to its therapeutic potential in the treatment of BPH (Kim, Jin, & An, 2021).

Analytical and Biochemical Applications

Zhou et al. (2001) utilized umbelliferone in the characterization of poly(amidoamine) dendrimers, demonstrating its use in advanced analytical chemistry and materials science (Zhou, Russell, Zhao, & Crooks, 2001).

Overview of Biological Activities

Mazimba (2017) provided a comprehensive overview of umbelliferone's bioactivities, including its antimicrobial, antioxidant, and anti-inflammatory properties. This review underscores its broad potential in various therapeutic fields (Mazimba, 2017).

Eigenschaften

Produktname

(3'alpha,5'alpha,9'xi,10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone

Molekularformel

C24H30O4

Molekulargewicht

382.5 g/mol

IUPAC-Name

7-[(6-hydroxy-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl)methoxy]chromen-2-one

InChI

InChI=1S/C24H30O4/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)14-27-17-8-6-16-7-10-22(26)28-19(16)13-17/h5-8,10,13,18,20-21,25H,9,11-12,14H2,1-4H3

InChI-Schlüssel

MCTDXPDDZLFJHR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCC2C(C(CCC2(C1COC3=CC4=C(C=C3)C=CC(=O)O4)C)O)(C)C

melting_point

71-72°C

Physikalische Beschreibung

Solid

Synonyme

mogoltacin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3'alpha,5'alpha,9'xi,10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone
Reactant of Route 2
Reactant of Route 2
(3'alpha,5'alpha,9'xi,10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone
Reactant of Route 3
Reactant of Route 3
(3'alpha,5'alpha,9'xi,10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone
Reactant of Route 4
Reactant of Route 4
(3'alpha,5'alpha,9'xi,10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone
Reactant of Route 5
Reactant of Route 5
(3'alpha,5'alpha,9'xi,10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone
Reactant of Route 6
Reactant of Route 6
(3'alpha,5'alpha,9'xi,10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.